An In-depth Technical Guide to 4-[(Benzenesulfonyl)methyl]piperidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-[(Benzenesulfonyl)methyl]piperidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-[(Benzenesulfonyl)methyl]piperidine, a piperidine derivative of significant interest in medicinal chemistry. Given the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for research and development.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a cornerstone in the design of therapeutic agents, appearing in a vast array of pharmaceuticals and natural alkaloids.[1] Its saturated, six-membered heterocyclic structure provides a versatile and conformationally-defined scaffold that can be strategically functionalized to interact with biological targets. The introduction of a benzenesulfonylmethyl group at the 4-position of the piperidine ring creates a molecule with a unique combination of structural features: the basicity of the piperidine nitrogen, the conformational flexibility of the piperidine ring, and the potential for hydrogen bonding and aromatic interactions from the benzenesulfonyl moiety. These characteristics make 4-[(Benzenesulfonyl)methyl]piperidine and its derivatives compelling candidates for investigation in various therapeutic areas.
Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale / Comparison with Analogues |
| Molecular Formula | C₁₂H₁₇NO₂S | - |
| Molecular Weight | 239.34 g/mol | - |
| Appearance | Likely a solid at room temperature | Many piperidine derivatives exist as solids. |
| Melting Point | Not available | For comparison, 4-benzylpiperidine has a melting point of 6-7 °C.[2] |
| Boiling Point | Not available | 4-Benzylpiperidine has a boiling point of 279 °C.[2] |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. Low solubility in water is anticipated. | The presence of the nonpolar benzenesulfonyl and piperidine methyl groups suggests good solubility in organic solvents, while the overall nonpolar character would limit water solubility. |
| pKa | The piperidine nitrogen is expected to have a pKa in the range of 9-11, making it a weak base. | The pKa of the conjugate acid of piperidine is 11.22.[3] |
Synthesis of 4-[(Benzenesulfonyl)methyl]piperidine
A plausible synthetic route to 4-[(Benzenesulfonyl)methyl]piperidine can be designed based on established methodologies for the synthesis of related piperidine derivatives. A common approach involves the nucleophilic substitution of a suitable leaving group on a piperidine scaffold with a benzenesulfinate salt.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-[(Benzenesulfonyl)methyl]piperidine.
Experimental Protocol
Step 1: Synthesis of Piperidin-4-ylmethyl 4-methylbenzenesulfonate
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To a stirred solution of 4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere at 0 °C, add pyridine (1.2 eq).
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Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous CH₂Cl₂.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford piperidin-4-ylmethyl 4-methylbenzenesulfonate.
Causality behind Experimental Choices:
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Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
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Anhydrous conditions: p-Toluenesulfonyl chloride is sensitive to moisture.
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0 °C to room temperature: The initial cooling helps to control the exothermic reaction, while allowing it to warm to room temperature ensures the reaction proceeds to completion.
Step 2: Synthesis of 4-[(Benzenesulfonyl)methyl]piperidine
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To a solution of piperidin-4-ylmethyl 4-methylbenzenesulfonate (1.0 eq) in N,N-dimethylformamide (DMF), add sodium benzenesulfinate (1.5 eq).
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Heat the reaction mixture to 80-100 °C and stir for 6-8 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or recrystallization to yield 4-[(Benzenesulfonyl)methyl]piperidine.
Causality behind Experimental Choices:
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DMF: A polar aprotic solvent that is well-suited for Sₙ2 reactions.
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Sodium benzenesulfinate: The nucleophile that displaces the tosylate leaving group.
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Heating: Provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
Spectral Characterization (Predicted)
¹H NMR Spectroscopy:
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Aromatic protons (phenyl ring): Multiplets in the range of δ 7.5-8.0 ppm.
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Piperidine N-H proton: A broad singlet, the chemical shift of which will depend on the solvent and concentration.
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Methylene protons adjacent to the sulfonyl group (-SO₂-CH₂-): A doublet in the range of δ 3.0-3.5 ppm.
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Piperidine protons: A complex series of multiplets in the range of δ 1.0-3.0 ppm.
¹³C NMR Spectroscopy:
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Aromatic carbons (phenyl ring): Peaks in the range of δ 125-140 ppm.
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Methylene carbon adjacent to the sulfonyl group (-SO₂-CH₂-): A peak in the range of δ 60-65 ppm.
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Piperidine carbons: Peaks in the range of δ 25-50 ppm.
Infrared (IR) Spectroscopy:
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N-H stretch (piperidine): A broad absorption band around 3300-3500 cm⁻¹.
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C-H stretches (aromatic and aliphatic): Absorption bands around 2850-3100 cm⁻¹.
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S=O stretches (sulfonyl group): Two strong absorption bands around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).
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C=C stretches (aromatic ring): Absorption bands around 1450-1600 cm⁻¹.
Mass Spectrometry (MS):
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The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 239. The fragmentation pattern would likely involve cleavage of the C-S bond and fragmentation of the piperidine ring.
Chemical Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 4-[(Benzenesulfonyl)methyl]piperidine is dictated by its key functional groups: the secondary amine of the piperidine ring and the benzenesulfonylmethyl moiety.
Caption: Key reaction pathways for 4-[(Benzenesulfonyl)methyl]piperidine.
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N-Alkylation and N-Acylation: The secondary amine of the piperidine ring is nucleophilic and can readily undergo alkylation with alkyl halides or acylation with acyl chlorides or anhydrides. This allows for the introduction of a wide variety of substituents at the nitrogen atom, which is a common strategy in drug design to modulate properties such as potency, selectivity, and pharmacokinetics.
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Salt Formation: As a base, the piperidine nitrogen can react with acids to form salts. This is often utilized in drug formulation to improve the solubility and stability of the active pharmaceutical ingredient.
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Alpha-alkylation: The methylene protons alpha to the sulfonyl group are acidic and can be deprotonated with a strong base, such as n-butyllithium, to form a carbanion. This carbanion can then react with various electrophiles, allowing for further functionalization of the molecule.
Potential as a 5-HT₂ₐ Receptor Antagonist
Structurally related 4-(phenylsulfonyl)piperidines have been identified as potent and selective 5-HT₂ₐ receptor antagonists. The 5-HT₂ₐ receptor is a key target in the treatment of various central nervous system disorders, including schizophrenia and depression. The benzenesulfonyl group in these analogues is believed to play a crucial role in binding to the receptor. Given the structural similarity, 4-[(Benzenesulfonyl)methyl]piperidine represents a valuable scaffold for the design of novel 5-HT₂ₐ receptor antagonists with potentially improved properties.
The general structure of these antagonists suggests that the piperidine nitrogen is typically substituted with a lipophilic group to enhance brain penetration and receptor affinity. Therefore, N-substituted derivatives of 4-[(Benzenesulfonyl)methyl]piperidine are of particular interest for further investigation in this area.
Conclusion
4-[(Benzenesulfonyl)methyl]piperidine is a molecule with significant potential in medicinal chemistry, particularly as a scaffold for the development of novel therapeutics targeting the central nervous system. While direct experimental data is currently limited, this guide provides a solid foundation for researchers by outlining its predicted physicochemical properties, a plausible synthetic route, expected spectral characteristics, and key areas of reactivity. The insights from structurally related compounds, especially the class of 4-(phenylsulfonyl)piperidine 5-HT₂ₐ receptor antagonists, highlight the promising avenues for future research and drug development based on this versatile chemical entity.
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